Ethyl 3-bromo-8-fluoroquinoline-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-bromo-8-fluoroquinoline-6-carboxylate is a synthetic organic compound belonging to the quinoline family. Quinolines are heterocyclic aromatic compounds with a wide range of applications in medicinal chemistry, particularly due to their biological activities. The incorporation of bromine and fluorine atoms into the quinoline structure enhances its chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-bromo-8-fluoroquinoline-6-carboxylate typically involves multi-step reactions starting from commercially available precursors. One common method includes the bromination and fluorination of quinoline derivatives followed by esterification. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium on carbon .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-bromo-8-fluoroquinoline-6-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The quinoline ring can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride (NaH) and dimethylformamide (DMF) are commonly used.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).
Major Products: The reactions yield various derivatives of quinoline, which can be further functionalized for specific applications .
Scientific Research Applications
Ethyl 3-bromo-8-fluoroquinoline-6-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial, anticancer, and antiviral properties.
Industry: Utilized in the development of materials such as liquid crystals and dyes.
Mechanism of Action
The mechanism of action of Ethyl 3-bromo-8-fluoroquinoline-6-carboxylate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. The presence of bromine and fluorine atoms enhances its binding affinity and specificity .
Molecular Targets and Pathways:
Enzyme Inhibition: Targets enzymes involved in DNA replication and repair.
Signal Transduction Pathways: Modulates pathways related to cell growth and apoptosis.
Comparison with Similar Compounds
Ethyl 3-bromo-8-fluoroquinoline-6-carboxylate can be compared with other similar compounds such as:
- Ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate
- Ethyl 6-bromo-8-fluoroquinoline-3-carboxylate
- Ethyl 6-bromo-4-chloro-8-fluoroquinoline-3-carboxylate
Uniqueness: The unique combination of bromine and fluorine atoms in this compound provides it with distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H9BrFNO2 |
---|---|
Molecular Weight |
298.11 g/mol |
IUPAC Name |
ethyl 3-bromo-8-fluoroquinoline-6-carboxylate |
InChI |
InChI=1S/C12H9BrFNO2/c1-2-17-12(16)8-3-7-4-9(13)6-15-11(7)10(14)5-8/h3-6H,2H2,1H3 |
InChI Key |
FAKHNEFKLDIPHF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C2C(=C1)C=C(C=N2)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.